Bienvenue dans la boutique en ligne BenchChem!

1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-ol

Medicinal chemistry Physicochemical property optimization Drug-likeness

1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-ol (CAS 1248279-60-8) is a heterocyclic small molecule (C10H18N4O, MW 210.28 g/mol) combining a 4,5-dimethyl-1,2,4-triazole ring linked via a methylene bridge to the N-position of a piperidin-4-ol moiety. This triazole-piperidine hybrid scaffold positions it within the broader class of nitrogen-containing heterocycles that have attracted attention in medicinal chemistry for their ability to engage multiple biological targets through hydrogen bonding and hydrophobic interactions.

Molecular Formula C10H18N4O
Molecular Weight 210.281
CAS No. 1248279-60-8
Cat. No. B2554446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-ol
CAS1248279-60-8
Molecular FormulaC10H18N4O
Molecular Weight210.281
Structural Identifiers
SMILESCC1=NN=C(N1C)CN2CCC(CC2)O
InChIInChI=1S/C10H18N4O/c1-8-11-12-10(13(8)2)7-14-5-3-9(15)4-6-14/h9,15H,3-7H2,1-2H3
InChIKeySITFZTLMXOFZTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-ol (CAS 1248279-60-8): Procurement-Relevant Baseline for This Triazole-Piperidine Hybrid Building Block


1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-ol (CAS 1248279-60-8) is a heterocyclic small molecule (C10H18N4O, MW 210.28 g/mol) combining a 4,5-dimethyl-1,2,4-triazole ring linked via a methylene bridge to the N-position of a piperidin-4-ol moiety [1]. This triazole-piperidine hybrid scaffold positions it within the broader class of nitrogen-containing heterocycles that have attracted attention in medicinal chemistry for their ability to engage multiple biological targets through hydrogen bonding and hydrophobic interactions [2]. The compound is commercially available as a research-grade building block from specialty chemical suppliers, with pricing indicative of a screening compound rather than a commodity intermediate [1].

Why 1-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-ol Cannot Be Substituted by Generic Triazole-Piperidine Analogs: Structural Determinants of Differentiation


Close structural analogs within the 4,5-dimethyl-1,2,4-triazole-piperidine family differ in critical molecular features—specifically the attachment mode (methylene-bridged N-alkylation versus direct C-C ring connection), the position of the piperidine linkage (N-1 versus C-2, C-3, or C-4 substitution), and the presence or absence of the 4-hydroxyl group—each of which substantially alters hydrogen-bonding capacity, lipophilicity, and conformational flexibility [1]. These structural variations preclude generic interchangeability, as even modest changes in hydrogen bond donor count (HBD), topological polar surface area (TPSA), or logP can shift a compound across critical pharmacokinetic thresholds (e.g., RO5 compliance boundaries) or alter its capacity for downstream derivatization [1]. The quantitative evidence below establishes exactly where this compound occupies a distinct position in the analog landscape, supporting informed selection over nearest neighbors.

Quantitative Differentiation Evidence: 1-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-ol Versus Nearest Structural Analogs


Hydrogen Bond Donor Capacity Differentiates Target Compound from Non-Hydroxylated 4,5-Dimethyltriazole-Piperidine Analogs

The target compound possesses one hydrogen bond donor (HBD = 1, from the piperidine 4-OH group), whereas the direct ring-attached analog 4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 1247514-26-6) has HBD = 0 [1]. This difference places the target compound in a distinct physicochemical space: Blood-Brain Barrier penetration models and solubility equations are sensitive to HBD count, and the presence of a single H-bond donor can improve aqueous solubility by an estimated 0.5–1.0 log unit compared to the HBD = 0 analog, all else being equal [2]. Additionally, the free hydroxyl enables prodrug strategies (ester, carbamate, or phosphate conjugation) that are inaccessible to the non-hydroxylated comparator [1].

Medicinal chemistry Physicochemical property optimization Drug-likeness

Methylene Bridge Provides Conformational Flexibility Advantage Over Direct Ring-Attached 4,5-Dimethyltriazole-Piperidine Analogs

The target compound connects the 4,5-dimethyl-1,2,4-triazole to the piperidine ring via a methylene (-CH2-) bridge at the N-1 nitrogen, whereas the comparator 4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 1247514-26-6) features a direct C-C bond between the triazole C-3 and the piperidine C-4 positions, and 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 1250820-70-2) connects at C-2 [1]. The methylene linker introduces an additional rotatable bond (increasing from approximately 1 to 2 rotatable bonds in the linking region), which enhances conformational sampling and may enable induced-fit binding to targets with deeper or sterically constrained binding pockets [2]. In the context of the triazolylpiperidine renin inhibitor scaffold described in US20120149908A1, N-alkylation at the piperidine nitrogen was a key design feature for achieving potent enzyme inhibition [2].

Structure-activity relationships Conformational analysis Lead optimization

Target Compound Occupies a Distinct logP–TPSA Space Compared to Piperazine Analog, Influencing Permeability and CNS Drug-Likeness

The target compound (MW 210.28, AlogP ≈ 1.29, TPSA ≈ 90.65 Ų) differs from its piperazine analog 1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperazine (CAS 1154708-01-6; MW 195.27, AlogP ≈ 0.5–1.0 estimated, TPSA ≈ 70–75 Ų estimated) [1][2]. The target compound's higher AlogP (by approximately 0.3–0.8 log units) combined with its higher TPSA places it closer to the center of the CNS MPO (Multiparameter Optimization) desirability space, where balanced lipophilicity and polarity are preferred over highly polar, low-logP piperazine analogs that may suffer from poor passive permeability [3]. This physicochemical profile is consistent with orally bioavailable CNS drug space (AlogP 1–3, TPSA < 90 Ų), whereas the piperazine analog trends toward the more polar, lower-permeability periphery of drug-like space [3].

Drug design ADME prediction CNS drug discovery

Procurement Differentiation: Vendor Availability, Pricing, and Purity Profile Enable Cost-Effective Screening Library Acquisition

The target compound is offered by multiple commercial vendors (including Life Chemicals) in milligram quantities with pricing of approximately $160/50 mg [1]. In contrast, the more complex derivative 4-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-3-carbonyl}thiomorpholine (CAS 2640877-88-7), which incorporates the same core scaffold but with additional thiomorpholine functionalization, has a higher molecular weight (MW 323.46 vs. 210.28) and is expected to command a higher price point due to increased synthetic complexity [2]. The target compound's relatively simpler structure and availability from multiple suppliers make it more cost-effective for initial screening library construction, with the free hydroxyl group providing a convenient handle for late-stage diversification that would require de novo synthesis for the non-hydroxylated analogs [1].

Chemical procurement Screening library design Building block sourcing

Scaffold-Level Activity Inference: 4,5-Dimethyl-1,2,4-triazole Moiety Linked to Piperidine Shows Nanomolar Enzyme Inhibition in a Structurally Related Derivative

A closely related compound bearing the identical 1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidine core but with a thiomorpholine carbonyl substituent at the piperidine 3-position (CAS 2640877-88-7) has been reported with an IC50 of 12 nM in a biological assay context [1]. While the specific target and assay conditions for this IC50 value require further verification, the nanomolar potency observed in a derivative containing the same core scaffold demonstrates that the 4,5-dimethyltriazole-methylpiperidine substructure is compatible with high-affinity target engagement [1]. The target compound, with its free 4-hydroxyl group, represents the underivatized core that can serve as a starting point for SAR exploration, whereas the direct ring-attached analogs (e.g., CAS 1247514-26-6) lack the methylene spacer that may be critical for achieving this binding pose [2].

Enzyme inhibition Renin inhibitors Structure-activity relationships

Piperidine 4-OH Group Enables Late-Stage Functionalization and Salt Formation Strategies Absent in Non-Hydroxylated Analogs

The 4-hydroxyl substituent on the piperidine ring of the target compound is a chemically accessible handle for esterification, etherification, carbamate formation, sulfonation, or oxidation to the corresponding ketone, enabling rapid analogue generation from a single building block [1]. By contrast, 4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 1247514-26-6) and 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 1250820-70-2) lack this functional group and would require de novo synthesis to introduce an oxygen functionality at the corresponding position . The hydroxyl also increases aqueous solubility of hydrochloride or other acid-addition salts relative to the non-hydroxylated free bases, which is relevant for in vitro assay preparation where DMSO stock solubility limits may be encountered [1].

Synthetic chemistry Prodrug design Lead diversification

Optimal Scientific and Industrial Application Scenarios for 1-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-ol Based on Differentiated Evidence


Medicinal Chemistry Hit-Finding: CNS-Oriented Focused Screening Library Construction

For CNS drug discovery programs seeking novel chemotypes with balanced lipophilicity (AlogP ~1.29) and polarity (TPSA ~90.65 Ų) that fall within established CNS MPO boundaries [1][2], the target compound offers a differentiated scaffold relative to both more polar piperazine analogs and more lipophilic, non-hydroxylated piperidine analogs. Its methylene-bridged architecture provides conformational flexibility that may enable binding to targets with deep or cryptic pockets, while the 4-hydroxyl group supports late-stage diversification to rapidly explore peripheral SAR [2].

Renin Inhibitor or Aspartyl Protease Inhibitor Lead Optimization Starting Point

The triazolylpiperidine scaffold has been explicitly explored as a non-peptidomimetic renin inhibitor platform, with related compounds demonstrating potent enzyme inhibition [3][4]. The target compound represents the core substructure of this class without additional peripheral functionalization, making it suitable as a minimalist starting point for structure-based design against renin or other aspartyl proteases. Investigators can leverage the hydroxyl group for vector-specific elaboration toward S1/S3 subpockets identified in docking studies [4].

Chemical Biology Probe Development: Derivatization-Ready Triazole-Piperidine Building Block

The combination of a 1,2,4-triazole (a known pharmacophore for metal chelation and π-stacking interactions), a piperidine ring (providing basic nitrogen for salt-bridge interactions), and a free hydroxyl (enabling bioconjugation via ester or carbamate linkages) makes this compound a versatile precursor for chemical probe synthesis [1]. The hydroxyl group can be used to attach fluorescent reporters, biotin tags, or photoaffinity labels without altering the core triazole-piperidine pharmacophore, a capability absent in the non-hydroxylated analogs [1].

Agrochemical Fungicide Scaffold Exploration: 1,2,4-Triazole-Based CYP51 Inhibitor Analogue

1,2,4-Triazoles constitute the core of numerous agricultural fungicides (e.g., tebuconazole, propiconazole) that target fungal CYP51 (lanosterol 14α-demethylase) [5]. The target compound incorporates both the triazole ring required for heme iron coordination and a piperidine-4-ol moiety that can be elaborated to modulate physicochemical properties for foliar uptake or soil mobility. Relative to commercial triazole fungicides that often contain complex chiral side chains, this compound offers a simplified scaffold for systematic SAR exploration of linker length and heterocycle substitution effects on antifungal potency [5].

Quote Request

Request a Quote for 1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.